molecular formula C5H7ClN2 B7857676 3-(chloromethyl)-5-methyl-1H-pyrazole

3-(chloromethyl)-5-methyl-1H-pyrazole

Cat. No.: B7857676
M. Wt: 130.57 g/mol
InChI Key: KEPUREDQLSLAGZ-UHFFFAOYSA-N
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Description

3-(chloromethyl)-5-methyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a chloromethyl group at the 3-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-5-methyl-1H-pyrazole typically involves the chloromethylation of 5-methyl-1H-pyrazole. One common method is the reaction of 5-methyl-1H-pyrazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of safer and more environmentally friendly chloromethylating agents and catalysts is also considered to minimize hazardous by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The methyl group at the 5-position can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.

    Reduction Reactions: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of azido, thioether, or ether derivatives.

    Oxidation: Formation of pyrazole carboxylic acids or aldehydes.

    Reduction: Formation of dihydropyrazole derivatives.

Scientific Research Applications

3-(chloromethyl)-5-methyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, or anticancer activities.

    Agrochemicals: Used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests.

    Materials Science: Employed in the synthesis of polymers and advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases by binding to their active sites, thereby blocking their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-(chloromethyl)-1H-pyrazole: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.

    5-methyl-1H-pyrazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    3-(bromomethyl)-5-methyl-1H-pyrazole: Similar structure but with a bromomethyl group, which may have different reactivity and applications.

Uniqueness

3-(chloromethyl)-5-methyl-1H-pyrazole is unique due to the presence of both the chloromethyl and methyl groups, which confer specific reactivity and potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(chloromethyl)-5-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-4-2-5(3-6)8-7-4/h2H,3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPUREDQLSLAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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